molecular formula C23H24N4O2 B1676668 N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide CAS No. 346689-77-8

N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide

Cat. No.: B1676668
CAS No.: 346689-77-8
M. Wt: 388.5 g/mol
InChI Key: ACAXGYADTLFREX-UHFFFAOYSA-N
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Description

MLN576, also known as XR11576, is a novel monophenazine compound that has garnered significant attention in the field of cancer research. It is an orally active inhibitor of both topoisomerase I and II, enzymes that play crucial roles in DNA replication and cell division. By inhibiting these enzymes, MLN576 exhibits potent cytotoxic effects against various human and murine tumor cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MLN576 involves multiple steps, starting from the appropriate phenazine derivatives. The key steps include:

Industrial Production Methods: Industrial production of MLN576 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: MLN576 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenazine derivatives, each with unique biological activities .

Scientific Research Applications

MLN576 has a wide range of scientific research applications, including:

Mechanism of Action

MLN576 exerts its effects by interacting with both topoisomerase I and II. These enzymes are essential for DNA replication and cell division. By inhibiting their activity, MLN576 induces DNA damage and prevents the proliferation of cancer cells. The compound stabilizes the topoisomerase-DNA complex, leading to the formation of protein-DNA complexes that interfere with DNA replication .

Comparison with Similar Compounds

    XR5944 (MLN944): Another phenazine derivative with dual topoisomerase inhibition.

    DACA: A compound known for its topoisomerase inhibition properties.

    TAS-103: A dual inhibitor of topoisomerase I and II.

    F11782 (Tafluposide): Known for its dual topoisomerase inhibition .

Uniqueness of MLN576: MLN576 stands out due to its potent activity against a broad spectrum of tumor cell lines and its ability to overcome drug resistance mechanisms. Its dual inhibition of topoisomerase I and II makes it a promising candidate for further development as an anticancer agent .

Properties

CAS No.

346689-77-8

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-14(13-27(2)3)24-23(28)17-8-5-9-18-22(17)26-21-16-7-6-10-20(29-4)15(16)11-12-19(21)25-18/h5-12,14H,13H2,1-4H3,(H,24,28)

InChI Key

ACAXGYADTLFREX-UHFFFAOYSA-N

Isomeric SMILES

C[C@H](CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC

SMILES

CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC

Canonical SMILES

CC(CN(C)C)NC(=O)C1=C2C(=CC=C1)N=C3C=CC4=C(C3=N2)C=CC=C4OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methoxybenzo(a)phenazine-11-carboxylic acid (2-(dimethylamino)-1-methylethyl)amide
XR 11576
XR-11576
XR11576

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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